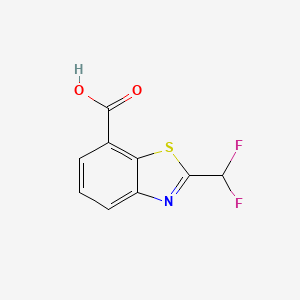

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a compound that contains a difluoromethyl group . This group has been the subject of significant research due to its role in difluoromethylation processes, which are crucial in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

While the specific molecular structure of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is not directly available, related compounds provide some insights . For instance, difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase, has been studied for its molecular and supramolecular structure .Chemical Reactions Analysis

Difluoromethylation processes, which would be relevant to 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid, involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . These processes have been achieved through various methods, including reaction with ClCF2H and non-ozone depleting difluorocarbene reagents .Aplicaciones Científicas De Investigación

Medicinal Chemistry

The 4-difluoromethyl pyrazole, of which our compound is a derivative, exhibits intriguing chemical and physical properties. Researchers have explored its potential as a building block in medicinal chemistry. Notably, the incorporation of the difluoromethyl group enhances lipophilicity and metabolic stability, crucial considerations in drug design .

Anti-Inflammatory Agents

Derivatives of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid have shown promise as anti-inflammatory agents. Their unique chemical structure contributes to their biological activity, making them attractive candidates for drug development .

Antibacterial and Antifungal Properties

The compound’s difluoromethyl moiety imparts favorable properties, including enhanced lipophilicity. Researchers have explored its potential as an antibacterial and antifungal agent, aiming to combat infectious diseases .

Cancer Research

Cancer remains a global health challenge, and compounds with novel mechanisms of action are sought after. The 4-difluoromethyl pyrazole derivatives have been investigated for their anticancer properties. Understanding their interactions with key proteins, such as cyclooxygenase-2 (COX-2), sheds light on their potential therapeutic applications .

Materials Science

Beyond biological applications, the compound’s unique properties extend to materials science. Researchers have explored its use as a building block for tailored materials, taking advantage of its reactivity and lipophilicity .

Photocatalysis

In recent studies, researchers have investigated the photocatalytic difluoromethylation of coumarin derivatives. The regioselectivity of this reaction is influenced by the stability of the benzyl radical intermediate, highlighting the compound’s potential in synthetic chemistry .

These diverse applications underscore the versatility and significance of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid in scientific research. Its unique chemical features continue to inspire investigations across multiple disciplines. 🌟

Propiedades

IUPAC Name |

2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-3-1-2-4(9(13)14)6(5)15-8/h1-3,7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBJKRVQKFGLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)

![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)

![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)